N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine
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Overview
Description
N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group, a fluorine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine typically involves the reaction of 2-fluoro-4-aminopyridine with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-fluoro-N-methylpyridin-3-amine
- N-cyclohexyl-2-chloro-N-methylpyridin-4-amine
- N-cyclohexyl-2-fluoro-N-ethylpyridin-4-amine
Uniqueness
N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17FN2 |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-cyclohexyl-2-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c1-15(10-5-3-2-4-6-10)11-7-8-14-12(13)9-11/h7-10H,2-6H2,1H3 |
InChI Key |
DMTYDRCFOVAHEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
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